molecular formula C19H23N5O4 B11005484 3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide

3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide

Cat. No.: B11005484
M. Wt: 385.4 g/mol
InChI Key: OVPGWHZGUQUQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide is a complex organic compound that features both imidazolidinone and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzylamine with a suitable imidazolidinone precursor under dehydrating conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation . The pyrazole moiety can be introduced through a subsequent reaction with 1H-pyrazole-1-yl ethylamine under similar conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imidazolidinone ring can be reduced to form a more saturated derivative.

    Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a 4-formylbenzyl derivative, while reduction of the imidazolidinone ring would yield a more saturated imidazolidine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidinone and pyrazole derivatives, such as:

Uniqueness

What sets 3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H23N5O4

Molecular Weight

385.4 g/mol

IUPAC Name

3-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(2-pyrazol-1-ylethyl)propanamide

InChI

InChI=1S/C19H23N5O4/c1-28-15-5-3-14(4-6-15)13-24-18(26)16(22-19(24)27)7-8-17(25)20-10-12-23-11-2-9-21-23/h2-6,9,11,16H,7-8,10,12-13H2,1H3,(H,20,25)(H,22,27)

InChI Key

OVPGWHZGUQUQFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CCC(=O)NCCN3C=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.